
2C-B-FLY-d4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2C-B-FLY-d4 (hydrochloride) is a deuterated analog of 2C-B-FLY, a psychedelic phenethylamine of the 2C amine series. This compound is known for its psychoactive properties and is used primarily in scientific research. The deuterium labeling (d4) is often used in analytical chemistry to study the pharmacokinetics and metabolism of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2C-B-FLY-d4 (hydrochloride) involves several steps, starting from the appropriate substituted benzene derivative. The general synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Formation of the furan ring: Cyclization to form the dihydrofuran structure.
Amination: Introduction of the ethylamine side chain.
Deuterium labeling: Incorporation of deuterium atoms at specific positions.
Hydrochloride formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production of 2C-B-FLY-d4 (hydrochloride) would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2C-B-FLY-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the bromine atom to form de-brominated derivatives.
Substitution: Nucleophilic substitution reactions at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: De-brominated derivatives.
Substitution: Formation of azide or other substituted derivatives.
Aplicaciones Científicas De Investigación
2C-B-FLY-d4 (hydrochloride) is used in various scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantitation of 2C-B-FLY levels in biological samples.
Pharmacokinetics: Study of the absorption, distribution, metabolism, and excretion of 2C-B-FLY.
Toxicology: Investigation of the toxicological profile and potential adverse effects.
Neuroscience: Research on the psychoactive effects and mechanism of action on the central nervous system.
Mecanismo De Acción
2C-B-FLY-d4 (hydrochloride) exerts its effects primarily through its interaction with serotonin receptors. It acts as a partial agonist at the 5-HT2A receptor, which is responsible for its hallucinogenic effects . It also has a high binding affinity for other serotonin receptors, including 5-HT1D, 5-HT1E, 5-HT1A, 5-HT2B, and 5-HT2C .
Comparación Con Compuestos Similares
Similar Compounds
2C-B: A non-dihydro analog with similar psychoactive properties.
2C-I: Another psychedelic phenethylamine with iodine substitution.
2C-E: Known for its potent hallucinogenic effects.
2C-C: A chlorinated analog with similar properties.
Uniqueness
2C-B-FLY-d4 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The dihydrofuran ring structure also distinguishes it from other 2C compounds, providing a different pharmacological profile and duration of action.
Propiedades
Fórmula molecular |
C12H15BrClNO2 |
|---|---|
Peso molecular |
324.63 g/mol |
Nombre IUPAC |
2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-1,1,2,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H/i1D2,4D2; |
Clave InChI |
XHRNOQRXDGETTA-MTUADBJDSA-N |
SMILES isomérico |
[2H]C([2H])(C1=C2CCOC2=C(C3=C1OCC3)Br)C([2H])([2H])N.Cl |
SMILES canónico |
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



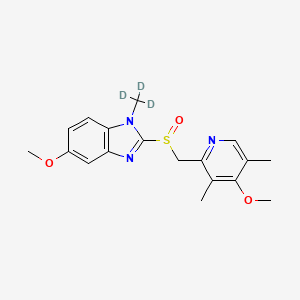
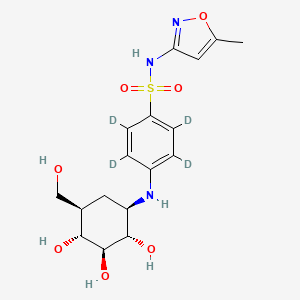
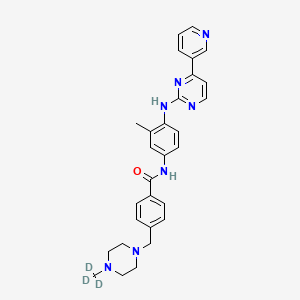
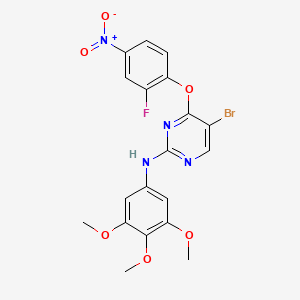
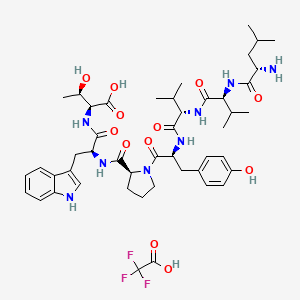

![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
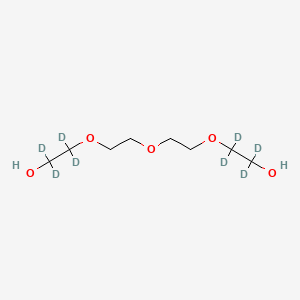

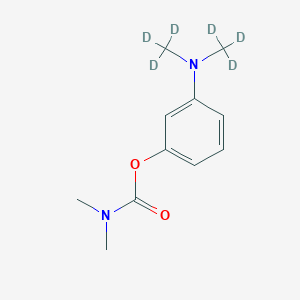

![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)
